molecular formula C10H14N6S B11797950 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11797950
M. Wt: 250.33 g/mol
InChI Key: HNEJVSCJRGOMCP-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-methylpiperazine with a thiazolo[4,5-d]pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolo[4,5-d]pyrimidine core.

Scientific Research Applications

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.

    Medicine: Explored as a potential therapeutic agent for various conditions, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrroloquinazolinoquinoline Alkaloids: These compounds also exhibit enzyme inhibitory activities but have different structural features and mechanisms of action.

Uniqueness

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-methylpiperazine moiety is particularly important for its activity as an enzyme inhibitor, making it a valuable compound for drug discovery.

Properties

Molecular Formula

C10H14N6S

Molecular Weight

250.33 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H14N6S/c1-15-2-4-16(5-3-15)9-7-8(12-6-17-7)13-10(11)14-9/h6H,2-5H2,1H3,(H2,11,13,14)

InChI Key

HNEJVSCJRGOMCP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2SC=N3)N

Origin of Product

United States

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